molecular formula C22H22O2 B15293068 (alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol

(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol

Cat. No.: B15293068
M. Wt: 318.4 g/mol
InChI Key: LNYPSVADYCVBTQ-QFIPXVFZSA-N
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Description

(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1’-biphenyl]-4-ethanol is an organic compound with a complex structure that includes a biphenyl group, an ethanol moiety, and a phenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts alkylation to introduce the phenylmethoxy group onto the biphenyl core, followed by reduction and subsequent functionalization to attach the ethanol group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1’-biphenyl]-4-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the biphenyl core or the phenylmethoxy group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1’-biphenyl]-4-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (alphaS)-alpha-[(Phenylmethoxy)methyl][1,1’-biphenyl]-4-ethanol involves its interaction with molecular targets and pathways. The phenylmethoxy group can participate in hydrogen bonding and hydrophobic interactions, while the biphenyl core provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1’-biphenyl]-4-ethanol is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

(2S)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-ol

InChI

InChI=1S/C22H22O2/c23-22(17-24-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)20-9-5-2-6-10-20/h1-14,22-23H,15-17H2/t22-/m0/s1

InChI Key

LNYPSVADYCVBTQ-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COCC(CC2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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